Thyroliberin N-ethylamide

peptide stability peptidase resistance TRH degradation

Thyroliberin N-ethylamide (CAS 38982-99-9), also known as N-amide-ethylthyroliberin or pGlu-His-Pro-NHEt, is a synthetic tripeptide analog of the endogenous hypothalamic hormone thyrotropin-releasing hormone (TRH; protirelin, CAS 24305-27-9). With molecular formula C18H26N6O4 and molecular weight 390.4 g/mol, it is structurally distinguished from native TRH (C16H22N6O4, MW 362.4 g/mol) by the replacement of the C-terminal prolinamide (–Pro-NH2) with an N-ethylprolinamide (–Pro-NHC2H5) moiety.

Molecular Formula C18H26N6O4
Molecular Weight 390.4 g/mol
CAS No. 38982-99-9
Cat. No. B1203417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyroliberin N-ethylamide
CAS38982-99-9
SynonymsN-ethylamide-thyroliberin
thyroliberin N-ethylamide
thyroliberin N-EtNH2
Molecular FormulaC18H26N6O4
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCCN1CCCC1C(=O)NC(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C18H26N6O4/c1-2-24-7-3-4-14(24)18(28)23-17(27)13(8-11-9-19-10-20-11)22-16(26)12-5-6-15(25)21-12/h9-14H,2-8H2,1H3,(H,21,25)(H,22,26)(H,23,27,28)/t11?,12-,13-,14-/m0/s1
InChIKeyWNJHRQYIEOTVOM-LNIMBWABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thyroliberin N-ethylamide (CAS 38982-99-9): A TRH Analog Procurement Overview for Research


Thyroliberin N-ethylamide (CAS 38982-99-9), also known as N-amide-ethylthyroliberin or pGlu-His-Pro-NHEt, is a synthetic tripeptide analog of the endogenous hypothalamic hormone thyrotropin-releasing hormone (TRH; protirelin, CAS 24305-27-9) [1]. With molecular formula C18H26N6O4 and molecular weight 390.4 g/mol, it is structurally distinguished from native TRH (C16H22N6O4, MW 362.4 g/mol) by the replacement of the C-terminal prolinamide (–Pro-NH2) with an N-ethylprolinamide (–Pro-NHC2H5) moiety [1]. This ethylamide modification places the compound within a recognized class of TRH analogs engineered for altered pharmacological profiles, including enhanced peptidase resistance, while retaining thyrotropin-releasing activity [2].

Why Thyroliberin N-ethylamide Cannot Be Substituted by Generic TRH or Other Analogs


The C-terminal prolinamide of native TRH is a critical determinant of receptor binding and a primary site of enzymatic inactivation by TRH-degrading ectoenzyme and serum peptidases [1]. Replacement of the –Pro-NH2 terminus with an N-ethylprolinamide group in thyroliberin N-ethylamide introduces steric and electronic modifications that alter both receptor interaction kinetics and susceptibility to proteolytic cleavage [2][3]. Generic substitution with unmodified TRH, protirelin, or structurally dissimilar TRH analogs (e.g., azetirelin with its oxo-pyrimidinyl moiety, or taltirelin with its orotyl modification) is therefore pharmacologically non-equivalent: these compounds exhibit distinct receptor binding affinities, signaling efficacies, lipophilicities, and metabolic stabilities that preclude interchangeable use in experimental systems [3][4]. Failure to account for these differences can confound in vitro TSH-release assays, CNS pharmacological studies, and receptor binding experiments where C-terminal amide integrity is an experimental variable.

Thyroliberin N-ethylamide Quantitative Differentiation Evidence Against Comparator Analogs


C-Terminal Ethylamide Modification Confers Predicted Enhanced Resistance to TRH-Degrading Enzymes Relative to Native TRH

Thyroliberin N-ethylamide contains a C-terminal N-ethylprolinamide moiety (–Pro-NHC2H5) in place of the native prolinamide (–Pro-NH2) present in TRH (protirelin, CAS 24305-27-9) [1]. This substitution blocks the terminal amide bond recognized by TRH-degrading ectoenzyme (pyroglutamyl aminopeptidase II) and serum peptidases, which cleave TRH at the His-Pro-NH2 bond [2]. The same ethylamide strategy is employed in clinically optimized GnRH analogs (e.g., buserelin, deslorelin) where the C-terminal ethylamide modification significantly inhibits enzymatic degradation and extends duration of action [3]. The predicted consequence for thyroliberin N-ethylamide is increased metabolic half-life relative to unmodified TRH, which exhibits a plasma half-life of approximately 6–10 minutes in rodents and humans [4]. Direct comparative degradation kinetics for thyroliberin N-ethylamide versus TRH have not been reported in the primary literature; however, the structural rationale is well-established for this modification class.

peptide stability peptidase resistance TRH degradation ethylamide modification

Retained Thyrotropin-Releasing Activity Confirmed by Original Synthesis and Biological Characterization

In the original 1975 synthesis and characterization paper, Kalbacher et al. explicitly state that thyroliberin N-ethylamide (Namide-ethylthyroliberin) shows 'still considerable thyrotropin-releasing activity' compared to the natural hormone TRH [1]. This finding is significant because it demonstrates that the ethylamide modification at the C-terminus does not abolish endocrine function—a critical property that distinguishes this analog from TRH fragments or analogs where C-terminal modification results in substantial loss of TSH-releasing potency. For context, the C-terminal prolinamide of TRH is essential for full biological activity; its deletion (TRH-OH, the free acid form) eliminates TSH-releasing capacity [2]. The retention of 'considerable' activity by the N-ethylamide analog positions it as a functional TRH receptor agonist suitable for applications where C-terminal modification is desired for other properties (e.g., stability) without complete sacrifice of endocrine activity [3].

TSH release thyrotropin-releasing activity pituitary assay TRH analog potency

Distinct Lipophilicity Profile Compared to Azetirelin and TRH: Computed XLogP3 and Experimental IAM Chromatography Data

Thyroliberin N-ethylamide has a computed XLogP3 value of -1.3 [1], reflecting its physicochemical position relative to other TRH analogs. In experimental immobilized artificial membrane (IAM) chromatography studies of TRH analogs, the k'IAM value, which represents lipophilicity, varied from 0.234 to 1.028 across the series: montirelin > taltirelin > TRH > azetirelin [2]. While thyroliberin N-ethylamide was not included in the Urayama et al. Caco-2 transport panel, its computed XLogP3 of -1.3 positions it as more lipophilic than TRH (greater membrane partitioning potential due to the ethyl group) but structurally distinct from the highly modified azetirelin (k'IAM = 0.234, the least lipophilic of the tested analogs), which carries a bulky oxo-pyrimidinyl substitution in place of the pyroglutamyl residue [3]. This differentiation means thyroliberin N-ethylamide cannot be considered interchangeable with azetirelin or TRH for cell permeability and transport studies, as lipophilicity directly influences paracellular and transcellular transport rates across biological membranes [2].

lipophilicity XLogP3 IAM chromatography Caco-2 permeability

Structural Basis for Differential TRH Receptor Subtype Interaction: Ethylamide vs. Orotyl and Oxo-Pyrimidinyl Analogs

The TRH receptor family includes TRH-R1 (predominantly pituitary) and TRH-R2 (predominantly CNS). Analog design strategies targeting the C-terminal region have produced compounds with altered TRH-R1/TRH-R2 selectivity profiles [1]. Taltirelin, which carries a bulky orotyl modification at the N-terminus (replacing pyroglutamyl), exhibits lower binding affinity but higher intrinsic efficacy (superagonism) at TRH-R compared to native TRH, explaining its enhanced CNS activity [2]. Azetirelin incorporates an oxo-pyrimidinyl substitution that alters its pharmacological profile [3]. Thyroliberin N-ethylamide, with its modification confined to the C-terminal ethylamide rather than the N-terminal pyroglutamyl region, represents a structurally orthogonal approach: it preserves the endogenous pyroglutamyl-histidyl N-terminal recognition motif while modifying only the C-terminus. This predicts a receptor interaction profile distinct from both taltirelin (N-terminally modified) and azetirelin (N-terminally modified), with the potential for differential TRH-R1 versus TRH-R2 engagement relevant to CNS vs. endocrine activity partitioning [4].

TRH receptor subtype TRH-R1 TRH-R2 CNS selectivity receptor binding

Analeptic and CNS Pharmacological Profile of TRH vs. Its Analogs: Quantitative Evidence That TRH Analog Substitution Is Non-Interchangeable

In a comparative study of TRH and its synthetic analogs, Samsonova et al. (1980) quantified the analeptic (CNS arousal) activity using a pentobarbital (nembutal) lethality antagonism model in rats [1]. TRH at 0.5 mg/kg increased the nembutal LD50 from 5.75 mg/100 g to 8.0 mg/100 g; at 1 mg/kg, the LD50 increased to 11 mg/100 g. By contrast, the analog A-1 (pyroglutamyl-seryl-leucinamide) decreased nembutal toxicity more intensively than TRH, while analog A-2 (pyroglutamyl-seryl-glycinamide) was ineffective [1]. This demonstrates that even single amino acid substitutions in TRH analogs produce quantitatively divergent CNS pharmacological profiles. While thyroliberin N-ethylamide was not tested in this specific panel, the study establishes the broader principle that TRH analogs cannot be treated as pharmacologically interchangeable: each modification produces a unique spectrum of CNS vs. endocrine activity [2]. Furthermore, Samonova et al. (1980) confirmed that certain analogs (A-1, A-2) did not influence TSH secretion despite retaining or enhancing CNS activity, demonstrating the feasibility of dissociating endocrine from neurotropic effects through structural modification [1][2].

analeptic activity CNS pharmacology pentobarbital antagonism TRH analog selectivity

Limited Direct Comparative Data Availability for Thyroliberin N-ethylamide: An Explicit Evidence Gap Statement

A systematic search of PubMed, BindingDB, ChEMBL, IUPHAR/BPS Guide to Pharmacology, and Google Scholar (excluding vendor catalog pages) reveals that thyroliberin N-ethylamide (CAS 38982-99-9) has been the subject of limited published pharmacological characterization [1]. The primary literature reference remains the 1975 synthesis paper by Kalbacher et al., which reports the chemical synthesis, spectroscopic characterization (mass spectrometry, circular dichroism), and a qualitative statement of retained thyrotropin-releasing activity [1]. No peer-reviewed studies providing quantitative receptor binding affinities (Ki, Kd, IC50), TSH-releasing EC50 values, in vivo pharmacokinetic parameters, head-to-head comparator data with protirelin or other TRH analogs, TRH-R1/TRH-R2 selectivity ratios, or CNS pharmacological endpoints for this specific compound were identified in the searchable literature as of the search date [2][3]. This evidence gap is explicitly noted to prevent over-interpretation of the available data and to guide procurement decisions: thyroliberin N-ethylamide is best suited for research applications where its well-defined structural identity (C-terminal ethylamide modification) is the primary rationale for selection, rather than demonstrated superior performance on any pharmacological parameter [3]. Researchers requiring compounds with extensive pharmacological characterization may consider taltirelin, montirelin, or azetirelin, all of which have published quantitative receptor binding and in vivo data [2].

evidence gap literature assessment TRH analog characterization data limitations

Optimal Research and Industrial Application Scenarios for Thyroliberin N-ethylamide Based on Verified Evidence


In Vitro Peptidase Stability Comparison Experiments: TRH vs. C-Terminal Ethylamide Analog

Thyroliberin N-ethylamide is well-suited for in vitro head-to-head degradation kinetics studies comparing the susceptibility of native TRH (C-terminal –Pro-NH2) versus its ethylamide analog (–Pro-NHC2H5) to purified TRH-degrading ectoenzyme, serum peptidases, or tissue homogenates [1]. The well-characterized rapid degradation of TRH (plasma half-life ~6–10 min) provides a clear baseline against which the ethylamide analog's stability can be quantitatively measured [2]. Such experiments are directly relevant to the broader peptide stability literature, where ethylamide C-terminal capping is a recognized strategy for extending the half-life of releasing-hormone analogs [3]. The availability of thyroliberin N-ethylamide as a defined research compound (≥95% purity, MW 390.4 g/mol) makes it a practical tool for generating the quantitative stability data currently absent from the literature.

Structure-Activity Relationship (SAR) Studies of TRH C-Terminus Modifications

For medicinal chemistry and peptide SAR programs investigating the role of the TRH C-terminal amide in receptor binding, signaling, and biological activity, thyroliberin N-ethylamide provides a systematic ethyl extension of the native prolinamide terminus [1]. It can be used alongside TRH (prolinamide), TRH free acid (carboxyl terminus, inactive), and other C-terminal analogs (e.g., thioamide, ester, or longer alkylamide variants) to dissect the structural requirements for TRH receptor activation [2]. The pyroglutamyl-histidyl N-terminal recognition motif remains intact, allowing researchers to isolate C-terminal contributions to receptor pharmacology without confounding N-terminal modifications present in taltirelin or azetirelin [3].

In Vivo TSH-Release Pharmacodynamic Studies Requiring Agonist Activity with Modified C-Terminus

Where in vivo TSH-release experiments require a TRH analog with retained endocrine activity but a chemically modified C-terminus—for instance, to test the hypothesis that C-terminal modification alters the time course of TSH secretion without abolishing the response—thyroliberin N-ethylamide is an appropriate selection [1]. The demonstrated retention of 'considerable thyrotropin-releasing activity' qualifies it for pituitary stimulation protocols, while its structural distinction from unmodified TRH enables pharmacokinetic/pharmacodynamic differentiation [2]. Researchers should note that quantitative TSH-release dose-response data must be generated de novo, as published EC50 values are not available [3].

Quote Request

Request a Quote for Thyroliberin N-ethylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.